molecular formula C22H24FN3O2 B5560544 4-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepane

4-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepane

Cat. No. B5560544
M. Wt: 381.4 g/mol
InChI Key: WJVZUBCHNCISSB-UHFFFAOYSA-N
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Description

The compound “4-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepane” is a complex organic molecule that contains several functional groups. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an oxazepane ring, which is a seven-membered ring with one oxygen atom . The molecule also contains a methoxy group (-OCH3) and a fluorophenyl group (a benzene ring with a fluorine atom attached) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the oxazepane ring might undergo reactions at the oxygen atom or the adjacent carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing .

Scientific Research Applications

Structural Characterization and Synthesis

  • The synthesis and structural characterization of similar molecules have been explored, highlighting the importance of these compounds in understanding molecular interactions and the development of novel synthetic methodologies. For instance, Kariuki et al. (2021) detailed the synthesis of isostructural compounds with triclinic symmetry, contributing to the knowledge base of molecular conformation and structural analysis (Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).

Antimicrobial Activity

  • Research into the antimicrobial properties of related compounds underscores their potential in developing new antibacterial and antifungal agents. Gadakh et al. (2010) synthesized and evaluated fluorine-containing pyrazoles for their antibacterial activity, demonstrating the potential of these compounds in addressing microbial resistance (Gadakh, C. Pandit, S. S. Rindhe, B. Karale, 2010).

Spectroscopic Properties

  • The study of spectroscopic properties of similar compounds aids in the understanding of their electronic structures and potential applications in materials science. Rivett et al. (1983) investigated the effect of substituents on the absorption and fluorescence properties of pyrazolines, providing insights into their potential as fluorescent dyes and their electronic interactions (Rivett, J. Rosevear, J. Wilshire, 1983).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazole derivatives exhibit biological activity and are used in medicinal chemistry .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for use in medicinal chemistry, given the biological activity of many pyrazole derivatives .

properties

IUPAC Name

4-[[1-(2-fluorophenyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methyl]-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c1-27-19-9-7-17(8-10-19)22-18(15-25-11-4-13-28-14-12-25)16-26(24-22)21-6-3-2-5-20(21)23/h2-3,5-10,16H,4,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVZUBCHNCISSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CN3CCCOCC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepane

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